Cas no 3639-72-3 (2,6-Methano-3-benzazocin-8-ol,3-(cyclobutylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-)

2,6-Methano-3-benzazocin-8-ol,3-(cyclobutylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- structure
3639-72-3 structure
Product name:2,6-Methano-3-benzazocin-8-ol,3-(cyclobutylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
CAS No:3639-72-3
MF:C19H27NO
MW:285.42378
CID:321322
PubChem ID:19270

2,6-Methano-3-benzazocin-8-ol,3-(cyclobutylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 2,6-Methano-3-benzazocin-8-ol,3-(cyclobutylmethyl)-1,2,3,4,5,6-hexahydro-6,11-dimethyl-
    • 2,6-Methano-3-benzazocin-8-ol, 1,2,3,4,5,6-hexahydro-3-(cyclobutylmethyl)-6,11-dimethyl-
    • AC1L2DST
    • 3639-72-3
    • 10-(Cyclobutylmethyl)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • DTXSID50274633
    • Inchi: InChI=1S/C19H27NO/c1-13-18-10-15-6-7-16(21)11-17(15)19(13,2)8-9-20(18)12-14-4-3-5-14/h6-7,11,13-14,18,21H,3-5,8-10,12H2,1-2H3
    • InChI Key: YDFUPXORFWYBNB-UHFFFAOYSA-N
    • SMILES: OC1C=CC2=C(C3(CCN(CC4CCC4)C(C2)C3C)C)C=1

Computed Properties

  • Exact Mass: 285.209
  • Monoisotopic Mass: 285.209
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 393
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 23.5A^2

Experimental Properties

  • Density: 1.1
  • Boiling Point: 414.3°Cat760mmHg
  • Flash Point: 194.3°C
  • Refractive Index: 1.579

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